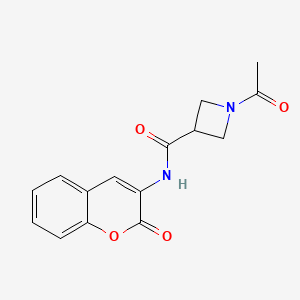

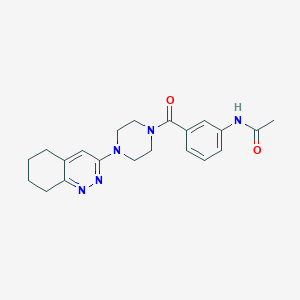

1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C15H14N2O4. The coumarin moiety in this compound is essentially planar and the cyclohexane ring adopts the usual chair conformation .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The dihedral angle between the mean plane of the coumarin residue and the plane of the amide residue (defined as the N, C, and O atoms) is 18.9° . There are two intramolecular hydrogen bonds involving the amide group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds related to 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide, focusing on their potential biological activities. For example, a study detailed the synthesis and biological evaluation of Schiff bases containing indole moiety and their derivatives, highlighting their antioxidant and antimicrobial activities (Saundane & Mathada, 2015). Similarly, Azab et al. (2017) reported on the synthesis and pharmacological evaluation of Chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐Heterocycles, demonstrating significant antimicrobial properties (Azab, Azab, & Elkanzi, 2017).

Antimicrobial and Antioxidant Activities

Several studies have synthesized and tested derivatives of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide for antimicrobial and antioxidant activities. For instance, research on the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines highlighted their potential as antibacterial agents against common pathogens (Desai et al., 2008). Another study focused on the design and synthesis of novel Arylisoxazole‐Chromenone Carboxamides, investigating biological activities associated with Alzheimer's disease, and discovered compounds with significant cholinesterase inhibitory activity (Saeedi et al., 2020).

Chemosensors for Cyanide Anions

Research into the development of chemosensors has utilized derivatives of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide. A study by Wang et al. (2015) synthesized coumarin benzothiazole derivatives that can recognize cyanide anions through a Michael addition reaction, demonstrating their utility in detecting cyanide with visible color change and fluorescence quenching (Wang et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-acetyl-N-(2-oxochromen-3-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9(18)17-7-11(8-17)14(19)16-12-6-10-4-2-3-5-13(10)21-15(12)20/h2-6,11H,7-8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKGXOBBBJHFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)

![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B2795692.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2795693.png)

![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)